N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
Description
N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a chromene-derived compound featuring a 4-oxo-4H-chromen-2-yl core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 8, and a furan-2-carboxamide moiety at position 2. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-13-6-4-7-15-20(25)19(14-9-10-16(27-2)18(12-14)28-3)23(30-21(13)15)24-22(26)17-8-5-11-29-17/h4-12H,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLNWSZPIRZNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves a multi-step processThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has shown significant potential in various biological applications:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating potent inhibition of cell growth. The mechanism behind its anticancer activity may involve modulation of specific molecular targets related to cell proliferation and apoptosis pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, offering therapeutic benefits in diseases where these enzymes play a critical role. For instance, it has been suggested that similar compounds can inhibit cyclooxygenase enzymes, which are relevant in inflammation and cancer progression .
Antioxidant Properties
This compound also exhibits antioxidant activity, which can help mitigate oxidative stress-related damage in cells. This property is particularly valuable in developing treatments for diseases characterized by oxidative damage, such as neurodegenerative disorders .
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a versatile scaffold for drug development:
Drug Development
Due to its biological activities, this compound can be modified to create new derivatives with enhanced efficacy and selectivity against specific targets. This adaptability makes it a valuable candidate for further research in drug design and development.
Therapeutic Potential
The compound's potential therapeutic applications extend beyond oncology. Its anti-inflammatory properties suggest possible uses in treating chronic inflammatory conditions. Furthermore, its ability to modulate enzyme activity could lead to new treatments for metabolic disorders .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to block sodium channels, which can reduce neuronal activity and alleviate pain .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Chromene Derivatives
Chromene-based compounds often differ in substituents at positions 2, 3, and 6. Key analogs include:
Key Differences :
Physicochemical Properties
Notes:
- The furan ring in the target compound may contribute to distinct UV-Vis absorption profiles compared to aliphatic carboxamides.
- Methoxy groups likely increase metabolic stability relative to sulfonamides .
Crystallographic Analysis
- Chromene derivatives like [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride are analyzed using SHELX software for crystal structure determination, a method applicable to the target compound .
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has gained attention in recent years for its diverse biological activities, particularly in oncology and inflammation-related disorders. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 879589-90-9 |
| Molecular Formula | C23H19NO5S |
| Molecular Weight | 421.5 g/mol |
| SMILES | COc1cc(ccc1OC)c1c(NC(=O)c2cccs2)oc2c(c1=O)cccc2C |
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and influence cellular signaling pathways through specific binding interactions.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines:
The compound's mechanism in cancer treatment may involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in vitro and in vivo. Studies indicate that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX:
These findings suggest potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays:
This antioxidant activity is beneficial for protecting cells from oxidative stress-related damage.
Case Studies
- Case Study on Cancer Treatment : In a recent study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Inflammation Model : In a mouse model of acute inflammation, administration of the compound significantly reduced paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
